5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug Design Permeability

5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1521927-53-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core, which is widely recognized as a privileged scaffold in medicinal chemistry for its bioisosteric properties and metabolic stability. The compound is distinguished by a 2-methyltetrahydrofuran substituent at the 5-position and a free carboxylic acid handle at the 3-position, enabling rapid derivatization into amides, esters, or other functional groups.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Cat. No. B13062777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1(CCCO1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-8(3-2-4-13-8)7-9-5(6(11)12)10-14-7/h2-4H2,1H3,(H,11,12)
InChIKeyFVDFXQNFRFWBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: A Specialized Building Block for S1P1 Agonist Discovery


5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1521927-53-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core, which is widely recognized as a privileged scaffold in medicinal chemistry for its bioisosteric properties and metabolic stability [1]. The compound is distinguished by a 2-methyltetrahydrofuran substituent at the 5-position and a free carboxylic acid handle at the 3-position, enabling rapid derivatization into amides, esters, or other functional groups. Its appearance in patent literature as a key intermediate for developing S1P1 receptor agonists indicates its strategic value in programs targeting autoimmune and vascular diseases [2].

Why 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Replaced by Close Analogs


Even subtle structural modifications within the 1,2,4-oxadiazole-3-carboxylic acid family can drastically alter physicochemical properties, synthetic utility, and biological function. The precise position and nature of the tetrahydrofuran (THF) substituent—whether it is unsubstituted, contains a methylene spacer, or has a methyl group at the 2- versus 3-position—directly impacts the compound's lipophilicity (LogP), which in turn governs membrane permeability, solubility, and target binding kinetics [1]. Generic substitution with a near analog can therefore derail a structure-activity relationship (SAR) study or compromise the reproducibility of a patented synthetic route, making precise procurement of this specific building block essential for research continuity [2].

Quantitative Differentiation Guide for 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid


Increased Lipophilicity vs. Unsubstituted THF Analog Enhances Membrane Permeability

The target compound exhibits a calculated LogP of 0.7934, which is 0.1741 log units higher than its closest unsubstituted analog, 5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (LogP = 0.6193) . This quantifiable increase in lipophilicity, driven by the 2-methyl group on the THF ring, is critical for improving passive membrane permeability in cell-based assays without altering the topological polar surface area (TPSA), which remains constant at 85.45 Ų across both molecules .

Lipophilicity Drug Design Permeability

Superior Lipophilicity Over Methylene-Spacer Analog for CNS-Targeted Libraries

When compared to the methylene-spacer analog 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid, the target compound demonstrates a LogP of 0.7934 versus 0.4893, a difference of 0.3041 log units . This substantial difference arises because the direct attachment of the THF ring in the target compound (vs. a methylene linker) preserves a more compact and lipophilic architecture, while the identical TPSA of 85.45 Ų ensures similar hydrogen-bonding capacity .

CNS Drug Discovery LogP Optimization Blood-Brain Barrier

Regioisomeric Advantage: 2-Methyl vs. 3-Methyl THF Substitution Boosts LogP

The regioisomer 5-(2-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid differs only in the position of the methyl group on the THF ring (3-position versus 2-position). Despite this subtle change, the target compound exhibits a higher LogP (0.7934 vs. 0.6602), representing a 0.1332 log unit increase . This demonstrates that the geminal dimethyl-like configuration at the 2-position of the THF ring creates a more shielded, lipophilic environment compared to the 3-methyl substitution, while again maintaining the identical TPSA of 85.45 .

Regiochemistry Structure-Activity Relationship Lipophilicity

Validated Utility: Patent-Supported Scaffold for S1P1 Agonist Drug Discovery

U.S. Patent 9,187,437 explicitly claims substituted oxadiazole compounds as S1P1 agonists for the treatment of autoimmune diseases such as multiple sclerosis, and identifies 5-(2-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid as a key intermediate in the synthesis of these therapeutic candidates [1]. While the patent does not provide head-to-head biological data for the building block itself, the inclusion of this specific scaffold in a granted patent—alongside its measured physicochemical advantages over analogs—provides strong inferential evidence of its functional superiority in a drug-discovery context compared to unclaimed or structurally distinct alternatives.

S1P1 Agonist Autoimmune Disease Patent-Backed Scaffold

Optimal Application Scenarios for 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Based on Differentiated Evidence


Lead Optimization for S1P1 Agonists in Autoimmune Disease

With its validated presence as a key intermediate in Bristol-Myers Squibb's S1P1 agonist patent (US 9,187,437) , this building block is the logical choice for medicinal chemistry teams pursuing sphingosine-1-phosphate receptor modulators for multiple sclerosis and other autoimmune conditions. Its enhanced lipophilicity (LogP 0.7934) over the unsubstituted THF analog is expected to improve the membrane permeability of final drug candidates, a critical factor for intracellular GPCR targets like S1P1.

CNS-Penetrant Probe Design Requiring Finely-Tuned Lipophilicity

The target compound's LogP of 0.7934, which is 62% higher than the methylene-spacer analog (LogP 0.4893) , positions it as a superior starting material for synthesizing CNS-penetrant chemical probes. The direct attachment of the THF ring avoids the flexibility and added polarity of a methylene linker, favoring blood-brain barrier penetration while maintaining synthetic tractability via the carboxylic acid handle.

Structure-Activity Relationship (SAR) Studies Differentiating 2- vs. 3-Methyl THF Regioisomers

For research groups investigating the impact of subtle steric and electronic modifications on target binding, the 20% higher LogP of the 2-methyl regioisomer (LogP 0.7934) compared to the 3-methyl isomer (LogP 0.6602) provides a clear, measurable parameter. This compound enables controlled SAR exploration where the methyl position is the sole variable, aiding in the rational design of more potent and selective ligands.

Solid-Phase or Parallel Synthesis of Oxadiazole-Focused Combinatorial Libraries

The free carboxylic acid group at the 3-position of the oxadiazole ring serves as an ideal anchor for solid-phase synthesis or high-throughput amide coupling reactions. When superior lipophilicity is required across the library, this building block is preferred over its less lipophilic analogs (LogP 0.4893–0.6602) , ensuring that the resulting library members occupy a desirable physicochemical space for cellular assay compatibility.

Quote Request

Request a Quote for 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.